4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine
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Overview
Description
4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine is a complex organic compound that combines the structural features of 4-methylbenzenesulfonate and imidazo[1,2-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine typically involves the following steps:
Formation of 1-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Coupling with 4-methylbenzenesulfonate: The imidazo[1,2-a]pyridine derivative is then coupled with 4-methylbenzenesulfonate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, leading to the formation of dihydroimidazo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine
- 2-methylimidazo[1,2-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
This compound is unique due to its combination of structural features from both 4-methylbenzenesulfonate and imidazo[1,2-a]pyridine derivatives. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
123510-67-8 |
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Molecular Formula |
C27H25N5O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C20H18N5.C7H8O3S/c1-24-18(15-25-13-5-3-7-20(24)25)17-10-8-16(9-11-17)14-22-23-19-6-2-4-12-21-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-15H,1H3,(H,21,23);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OSTOUTFBXQOUCO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=[N+]2C=C1C3=CC=C(C=C3)C=NNC4=CC=CC=N4 |
Origin of Product |
United States |
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